molecular formula C19H21N3O2 B2550788 N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide CAS No. 1808827-45-3

N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide

Cat. No.: B2550788
CAS No.: 1808827-45-3
M. Wt: 323.396
InChI Key: WIKBXLQKJJKKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a benzyl group, a cyano group, and a methoxy-substituted isopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-cyanopyridine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction using cyanogen bromide.

    Attachment of the Methoxy-Substituted Isopropyl Group: This step involves the reaction of the intermediate compound with 1-methoxy-2-methylpropan-2-yl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the cyano and benzyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or cyano groups.

Scientific Research Applications

N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-3-carboxamide
  • N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-5-carboxamide

Uniqueness

N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy-substituted isopropyl group also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,14-24-3)22(13-15-7-5-4-6-8-15)18(23)16-9-10-21-17(11-16)12-20/h4-11H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKBXLQKJJKKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)N(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.